m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester

概要

説明

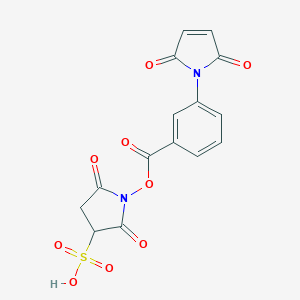

1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a benzoyl group, a pyrrolidine ring, and sulfonic acid functionality. This compound is often used in biochemical research and industrial applications due to its reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid typically involves multiple steps. One common method includes the reaction of 3-(2,5-dioxopyrrol-1-yl)benzoic acid with 2,5-dioxopyrrolidine-3-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and continuous monitoring of reaction parameters are essential to optimize the production process .

化学反応の分析

Types of Reactions

1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, altering its chemical properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties. These derivatives are often used in further research and industrial applications.

科学的研究の応用

Protein Crosslinking

MBS is primarily used for crosslinking proteins, enabling the formation of stable conjugates between proteins and other biomolecules. This application is crucial in the development of enzyme immunoconjugates, which are essential in diagnostic assays and therapeutic agents.

Case Study: Enzyme Immunoconjugates

In one study, MBS was used to create enzyme-linked immunosorbent assays (ELISAs) by crosslinking enzymes to antibodies. The resulting conjugates exhibited enhanced stability and activity, improving sensitivity in detecting target antigens .

Affinity Labeling

MBS serves as an effective tool for affinity labeling of membrane proteins. By crosslinking ligands to their respective receptors, researchers can study protein interactions and receptor dynamics.

Case Study: Cholecystokinin Receptor Binding

A notable application involved using MBS to affinity label cholecystokinin binding proteins on rat pancreatic membranes. The study demonstrated that MBS could effectively label proteins associated with the CCK receptor, revealing critical insights into receptor structure and function .

Drug Delivery Systems

The compound's ability to form stable conjugates makes it ideal for drug delivery applications, particularly in creating nano-carriers that encapsulate therapeutic agents.

Case Study: Nanocarrier Development

Research has shown that MBS can be utilized to develop nanocarriers for targeted drug delivery. These carriers can encapsulate various drugs and release them at specific sites within the body, enhancing therapeutic efficacy while minimizing side effects .

Bioconjugation Techniques

MBS is also employed in bioconjugation techniques to modify biomolecules for various applications, including vaccine development and targeted therapy.

Case Study: Vaccine Development

In vaccine research, MBS has been used to conjugate polysaccharides to proteins, enhancing immunogenicity. This approach has been pivotal in developing effective vaccines against bacterial pathogens .

Surface Labeling of Cells

The water-soluble variant, Sulfo-MBS, allows for surface labeling of cells without permeabilizing the cell membrane. This property is particularly useful in flow cytometry and cell sorting applications.

Case Study: Cell Surface Analysis

Sulfo-MBS has been utilized to label surface proteins on live cells, enabling detailed analysis of cellular interactions and signaling pathways in real-time .

Summary Table of Applications

作用機序

The mechanism of action of 1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic effects .

類似化合物との比較

Similar Compounds

- 1,3-Bis((3-methyl-2,5-dioxopyrrol-1-yl)methyl)benzyl

- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate

- (2,5-Dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate

Uniqueness

1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and stability. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical modifications.

生物活性

m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester (MBS) is a heterobifunctional cross-linking reagent widely utilized in biochemical research for its ability to facilitate the covalent attachment of biomolecules. This article delves into the biological activity of MBS, exploring its applications, mechanisms, and relevant research findings.

Overview of this compound

MBS is characterized by two reactive groups: a maleimide group that reacts with sulfhydryl (-SH) groups and an N-hydroxysuccinimide (NHS) ester that reacts with amine (-NH2) groups. This dual reactivity allows MBS to form stable covalent bonds between proteins and other biomolecules, making it a valuable tool in various applications, including immunoassays, protein labeling, and the development of therapeutics.

The mechanism of action for MBS involves two primary steps:

- Activation of Amine Groups : The NHS ester reacts with primary amines to form an amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is crucial for functionalizing proteins with reactive groups that can subsequently engage in further reactions.

- Formation of Thioether Bonds : Following the activation of amines, the maleimide group can react with free sulfhydryl groups on proteins or peptides to form stable thioether bonds. This step is essential for creating conjugates that maintain biological activity.

Applications in Biological Research

MBS has been employed in various biological contexts:

- Protein Cross-Linking : MBS is frequently used to cross-link antibodies to antigens or other proteins, enhancing the stability and functionality of immunoconjugates .

- Cellular Studies : It has been utilized in studies involving cell membranes to investigate protein interactions and localization within lipid bilayers .

- Therapeutic Development : MBS-modified proteins have shown increased potency and prolonged half-lives in vivo, particularly in the context of modified erythropoietin for anemia treatment .

Research Findings

Several studies have highlighted the efficacy and versatility of MBS:

- Immunogenicity Reduction : A study demonstrated that MBS could abrogate antibody responses against specific peptides when coupled to carrier proteins, indicating its potential in vaccine development .

- Enhanced Protein Functionality : Research indicated that using aromatic maleimide cross-linkers like MBS significantly improved the yield of immunotoxins compared to aliphatic counterparts .

- Peptide-Biofunctionalized Hydrogels : MBS was employed to functionalize hydrogels with peptides that promoted cellular adhesion and differentiation, showcasing its role in tissue engineering .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₅S |

| Molecular Weight | 313.34 g/mol |

| Reactive Groups | NHS Ester, Maleimide |

| Spacer Length | 7.3 Å |

| Solubility | Soluble in DMF, DMSO |

Table 2: Applications of MBS in Biological Studies

| Application | Description |

|---|---|

| Protein Cross-Linking | Stabilizes antibodies and enhances immunogenicity |

| Cellular Interaction Studies | Investigates protein proximity within membranes |

| Therapeutic Protein Modification | Increases potency and half-life of biologics |

Case Studies

- Stabilization of Actin Filaments : In plant biology, MBS was used to stabilize actin filaments during the fixation process in pollen tubes, demonstrating minimal damage while preserving structural integrity .

- Hydrogel Functionalization : C2C12 skeletal muscle cells were tethered to laminin-derived peptides via MBS-modified hydrogels. This approach resulted in enhanced cell adhesion and differentiation capabilities .

特性

IUPAC Name |

1-[3-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O9S/c18-11-4-5-12(19)16(11)9-3-1-2-8(6-9)15(22)26-17-13(20)7-10(14(17)21)27(23,24)25/h1-6,10H,7H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYPCWKHSODVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908634 | |

| Record name | 1-{[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103848-62-0, 92921-25-0 | |

| Record name | m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103848620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Maleimidobenzoyl-N-hydroxysulphosuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。